molecular formula C10H12BrNO B1377868 3-Aminomethyl-3-(3-bromophenyl)oxetane CAS No. 1363380-80-6

3-Aminomethyl-3-(3-bromophenyl)oxetane

Cat. No. B1377868
M. Wt: 242.11 g/mol
InChI Key: ZBKMGNNTWDLXER-UHFFFAOYSA-N
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Description

“3-Aminomethyl-3-(3-bromophenyl)oxetane” is a chemical compound with the formula C₁₀H₁₂BrNO . It is a derivative of oxetane, a four-membered heterocyclic compound .


Synthesis Analysis

The synthesis of oxetane derivatives like “3-Aminomethyl-3-(3-bromophenyl)oxetane” has been a topic of interest in recent years . Oxetanes are synthesized through various methods, including the ring-opening of epoxides with trimethyloxosulfonium ylide . The synthesis of oxetane derivatives has been driven by their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of “3-Aminomethyl-3-(3-bromophenyl)oxetane” can be represented by the InChI code 1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .


Chemical Reactions Analysis

Oxetanes, including “3-Aminomethyl-3-(3-bromophenyl)oxetane”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Scientific Research Applications

Applications in Explosive Material Synthesis

3-Bromomethyl-3-hydroxymethyloxetane, a precursor for synthesizing 3,3-disubstituted oxetane derivatives like 3-Aminomethyl-3-(3-bromophenyl)oxetane, plays a significant role in the creation of energetic oxetanes. These derivatives, particularly those based on the explosive LLM-116, demonstrate improved performance, insensitivity, and thermostability, making them valuable in advanced explosive materials. Such compounds, including asymmetric variants with azido-, nitrato-, and tetrazolyl-moieties, exhibit high detonation velocities and pressures while maintaining safety due to their insensitivity. Their properties are meticulously characterized using techniques like NMR spectroscopy, differential scanning calorimetry, and X-ray diffraction, ensuring comprehensive understanding and safe application in explosive technologies (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Drug Discovery and Bioisostere Applications

In the realm of drug discovery, the oxetane ring is noted for its potential as a bioisostere, replacing traditional functional groups like geminal dimethyl and carbonyl groups. Access to diverse 3-aminooxetanes is enabled through the reactivity of oxetan-3-tert-butylsulfinimine, a process that simplifies the creation of structurally varied oxetane-based compounds. This characteristic is particularly advantageous in drug design, offering a pathway to novel therapeutic agents (Hamzik & Brubaker, 2010).

Applications in Polymer Synthesis

The oxetane structure is extensively employed in polymer synthesis, with particular emphasis on C(3)-substituted oxetanes. These compounds are integral in the production of polyether glycols, where the C(3)-pendant substituents are positioned on the polymer surfaces. Their versatility extends to various natural products of pharmaceutical importance, such as the anti-cancer drug Taxol. In pharmaceutical and polymer fields, the incorporation of oxetane units typically involves selective coupling reactions, crucial for high-yield processes. This aspect underscores the significance of oxetanes in innovative polymer and drug synthesis (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).

Safety And Hazards

“3-Aminomethyl-3-(3-bromophenyl)oxetane” is classified as an irritant . Further safety and hazard information should be obtained from the material safety data sheet (MSDS) provided by the supplier.

properties

IUPAC Name

[3-(3-bromophenyl)oxetan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKMGNNTWDLXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274857
Record name 3-Oxetanemethanamine, 3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-3-(3-bromophenyl)oxetane

CAS RN

1363380-80-6
Record name 3-Oxetanemethanamine, 3-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanemethanamine, 3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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